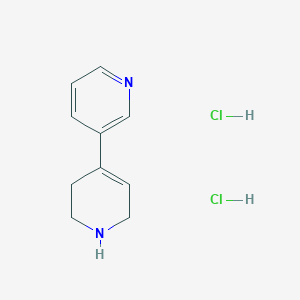

3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride

Description

3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride is a bicyclic tertiary amine characterized by a pyridine ring linked to a partially saturated tetrahydropyridine moiety at the 4-position. Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-3,5,8,11H,4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRJUFVJPFEXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

Neuropharmacology

3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and depression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against resistant strains highlights its potential as a lead compound for developing new antibiotics.

Cancer Research

Preliminary studies have shown that 3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Drug Development

The compound serves as a scaffold for synthesizing novel derivatives with enhanced pharmacological profiles. Its structural features allow for modifications that can optimize binding affinities to target proteins involved in various diseases.

Synthesis of Analogues

Research has focused on synthesizing analogues of 3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride to explore structure-activity relationships (SAR). These studies aim to identify compounds with improved efficacy and reduced side effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Effects | Investigated the impact on dopaminergic neurons | Showed significant protection against oxidative stress-induced damage in vitro. |

| Antimicrobial Screening | Tested against Gram-positive and Gram-negative bacteria | Demonstrated activity against multi-drug resistant strains with MIC values in the low µg/mL range. |

| Cancer Cell Proliferation | Evaluated effects on breast cancer cell lines | Induced apoptosis and reduced viability by approximately 70% at higher concentrations after 48 hours of treatment. |

Mechanism of Action

The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(1,2,3,6-Tetrahydropyridin-2-yl)pyridine Glutarate

- Structural Difference : The tetrahydropyridine group is attached at the pyridine’s 2-position (vs. 4-position in the target compound). The glutarate salt (vs. dihydrochloride) may influence pharmacokinetics.

- Synthesis : Patented by Philip Morris Products S.A., synthesized via condensation reactions under controlled conditions .

- Applications : Explicitly indicated for treating substance addiction and inflammation, with crystallized forms optimized for stability .

- Key Distinction : Positional isomerism (2-yl vs. 4-yl) likely alters receptor binding profiles.

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

- Structural Difference : Replaces the pyridine core with a pyrrolo[2,3-b]pyridine scaffold, introducing an indole-like bicyclic system.

- Synthesis : Produced via one-step condensation of 1H-pyrrolo[2,3-b]pyridine with 4-piperidone under inert conditions. Converted to hydrochloride salts for improved solubility .

- Applications : Explored as a bioisostere of indole derivatives for SNDRI activity and multi-target-directed ligands (MTDLs) targeting 5-HT1A and serotonin transporters (SERT) .

- Key Distinction: The heterocyclic core modification enhances affinity for monoaminergic receptors compared to pyridine-based analogs.

3-Methyl-4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine Dihydrochloride

- Structural Difference : Features a methyl group at the 3-position of the pyridine ring, adjacent to the tetrahydropyridin-4-yl group.

- Key Distinction : Methyl substitution may sterically hinder interactions with target proteins, reducing therapeutic utility.

4-(4-Fluorophenyl)-1,2,3,6-Tetrahydropyridine Hydrochloride

- Structural Difference : Substitutes the pyridine ring with a fluorophenyl group, altering electronic properties.

- Physical Properties: Melting point 169–173°C; molecular weight 213.68 g/mol.

- Applications: Not explicitly stated, but fluorinated analogs are commonly used in CNS-targeted drugs.

- Key Distinction : Fluorophenyl substitution shifts pharmacological focus toward neurological targets distinct from pyridine-based analogs.

Biological Activity

3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- IUPAC Name : 4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride

- Molecular Formula : C11H16Cl2N2

- Molecular Weight : 247.16 g/mol

- CAS Number : 1428099-97-1

Pharmacological Activities

The compound exhibits a range of biological activities including:

-

Anticancer Activity

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on human osteosarcoma (MG-63) and melanoma (A375) cell lines with IC50 values in the micromolar range .

- Mechanisms involve interference with DNA synthesis and RNA transcription processes in tumor cells .

- Antimicrobial Effects

- Neuroprotective Properties

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound can affect key signaling pathways such as mTOR and STAT3, which are crucial in cancer progression and immune responses .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of MG-63 and A375 cells | |

| Antimicrobial | Effective against bacterial strains | |

| Neuroprotective | Protects neuronal cells from damage |

Example Case Study

A study conducted on the effects of this compound on human prostate cancer cells (PC-3M) revealed that it inhibited DNA replication and RNA transcription, leading to reduced proliferation rates and increased apoptosis . This suggests a promising avenue for further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride, and how can reaction efficiency be assessed?

- Methodology : The compound is typically synthesized via a multi-step process involving pyridine ring functionalization, tetrahydropyridine formation, and dihydrochloride salt precipitation. Key steps include:

- Condensation : Reacting pyridine derivatives with appropriate precursors (e.g., tetrahydropyridine intermediates) under acidic conditions.

- Cyclization : Utilizing catalysts like Pd/C or Lewis acids to promote ring closure .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to ensure >95% purity .

- Efficiency Metrics : Monitor reaction progress using thin-layer chromatography (TLC) and quantify yield via gravimetric analysis. Assess purity using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Techniques :

- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, tetrahydropyridine protons at δ 2.5–4.0 ppm).

- FT-IR : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and pyridine ring (C=N stretch ~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 236.14 (consistent with molecular formula C₉H₁₃N₃·2HCl) .

- Data Interpretation : Cross-reference observed peaks with computational predictions (e.g., density functional theory) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts during synthesis?

- Strategy :

- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. FeCl₃) .

- Computational Modeling : Use reaction path search methods (e.g., artificial force-induced reaction, AFIR) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water removal) or optimize pH during salt formation to suppress hydrolysis .

Q. How should discrepancies in reported biological activity (e.g., receptor binding affinity) be investigated?

- Approach :

- Purity Validation : Re-analyze batches using HPLC-MS to rule out impurities (e.g., unreacted precursors or degradation products) .

- Structural Analog Comparison : Compare activity with analogs like 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride to assess structure-activity relationships (SAR) .

- Assay Reproducibility : Standardize in vitro conditions (e.g., buffer pH, cell line passage number) to minimize variability .

Q. What advanced methodologies are recommended for studying the compound’s stability under varying storage conditions?

- Protocols :

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 1–3 months. Monitor degradation via UV-Vis spectroscopy (λmax shifts indicate structural changes) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity.

- Crystallography : Use X-ray diffraction to detect polymorphic transitions affecting solubility .

Methodological Guidance for Data Contradictions

Q. How can computational tools resolve conflicting data on the compound’s tautomeric equilibrium in solution?

- Workflow :

Quantum Chemical Calculations : Perform geometry optimization and energy minimization (e.g., Gaussian 16) to predict dominant tautomers.

Dynamic NMR : Acquire variable-temperature ¹H NMR spectra (e.g., 25–60°C) to observe coalescence of proton signals, confirming tautomer interconversion .

Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., water vs. DMSO) to explain solvent-dependent tautomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.